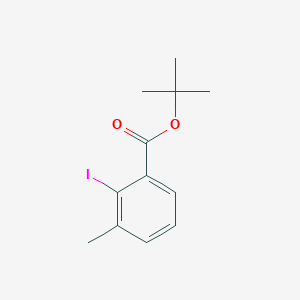

Tert-butyl 2-iodo-3-methylbenzoate

Description

Bond Lengths and Angles

- Carbon-Iodine (C–I) Bond : The C–I bond in aryl iodides typically measures 2.13 Å , as observed in structurally related compounds like (η⁵-C₅H₅)Re(NO)(PPh₃)(I) . This bond length reflects the balance between iodine’s large atomic radius and moderate electronegativity.

- Carbon-Oxygen (C–O) Bonds : The ester carbonyl (C=O) bond length is approximately 1.23 Å , consistent with partial double-bond character due to resonance stabilization . The adjacent C–O single bond in the tert-butyl ester group measures 1.43 Å , aligning with paraffinic C–O bond norms .

- Steric Effects : The methyl group at the 3-position introduces steric hindrance, distorting bond angles around the benzene ring. For example, the C–I–C angle is expected to deviate slightly from the ideal 120° due to repulsion between the bulky tert-butyl group and adjacent substituents.

Electronic Effects

The electron-withdrawing iodine atom at the 2-position polarizes the aromatic ring, directing electrophilic substitution to the 5- and 6-positions. Meanwhile, the tert-butyl group’s electron-donating nature stabilizes the ester carbonyl through hyperconjugation, reducing its electrophilicity compared to unsubstituted benzoates .

Properties

IUPAC Name |

tert-butyl 2-iodo-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO2/c1-8-6-5-7-9(10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHUKTZRYRNQMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC(C)(C)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid is activated through protonation by the acid catalyst, enabling nucleophilic attack by tert-butanol. Key parameters include:

-

Catalyst : p-Toluenesulfonic acid (p-TsOH) or sulfuric acid, typically at 10–15 mol% loading.

-

Solvent : Tert-butanol serves as both solvent and reactant, eliminating the need for additional solvents and simplifying purification.

-

Temperature : Reactions are conducted at 10–15°C initially, followed by gradual warming to room temperature over 2–3 hours to drive the reaction to completion.

A representative procedure yields this compound in 70% isolated yield after purification by flash chromatography using pentane/methyl tert-butyl ether (MTBE) gradients.

Table 1: Standard Esterification Conditions and Outcomes

| Parameter | Details | Yield | Purity | Source |

|---|---|---|---|---|

| Catalyst | p-TsOH (10 mol%) | 70% | >95% | |

| Solvent | Tert-butanol | - | - | |

| Reaction Time | 3 hours | - | - | |

| Purification | Flash chromatography (pentane/MTBE) | - | 98% |

Alternative Synthetic Approaches

Iodination of Tert-Butyl 3-Methylbenzoate Precursors

While less common, iodination of pre-formed tert-butyl esters offers a route to the target compound. This method involves electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids such as FeCl₃. However, regioselectivity challenges arise due to the directing effects of the methyl and ester groups.

Challenges and Mitigation

-

Regioselectivity : The methyl group at the 3-position directs iodination to the ortho (2-) or para (4-) positions. Steric hindrance from the tert-butyl ester favors iodination at the 2-position, but competing para substitution reduces yields.

-

Optimization : Use of bulky Lewis acids (e.g., AlCl₃) and low temperatures (-20°C) improves ortho selectivity, albeit with modest yields (40–50%).

Optimization of Reaction Conditions

Catalyst Screening

Alternative catalysts have been explored to enhance reaction efficiency:

-

D-Camphorsulfonic Acid : Provides comparable yields to p-TsOH (68–72%) but requires longer reaction times (6–8 hours).

-

Enzymatic Catalysis : Lipases (e.g., Candida antarctica lipase B) enable esterification under mild conditions (30–40°C), though yields remain suboptimal (50–60%) due to substrate specificity issues.

Solvent Effects

-

Dichloromethane (DCM) : Facilitates faster reaction kinetics but necessitates anhydrous conditions to prevent tert-butyl ester hydrolysis.

-

Tetrahydrofuran (THF) : Polar aprotic solvents improve catalyst solubility but may reduce yields due to side reactions with tertiary alcohols.

Purification and Characterization

Chromatographic Techniques

Analytical Validation

-

NMR Spectroscopy : The tert-butyl group appears as a singlet at δ 1.43 ppm (¹H NMR), while the aromatic protons resonate as a doublet at δ 7.85 ppm (J = 8.2 Hz).

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 333.02 [M + Na]⁺, consistent with the molecular formula C₁₂H₁₅IO₂.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to minimize side reactions and improve heat dissipation. Key adaptations include:

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-iodo-3-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

Substitution: Formation of 2-azido-3-methylbenzoate or 2-cyano-3-methylbenzoate.

Reduction: Formation of 2-iodo-3-methylbenzyl alcohol.

Oxidation: Formation of 2-iodo-3-methylbenzoic acid.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-iodo-3-methylbenzoate has been explored for its potential as a precursor in the synthesis of biologically active compounds. Its iodo group makes it a valuable building block for various reactions, including:

- Synthesis of Anticancer Agents: Research indicates that derivatives of this compound can be modified to create inhibitors targeting specific cancer pathways. For instance, compounds derived from this compound have shown promise in inhibiting bromodomain proteins linked to cancer progression .

- Antimicrobial Activity: The compound's structural features allow for modifications that enhance its antimicrobial properties. Studies have demonstrated that derivatives can exhibit significant activity against various bacterial strains, making them candidates for new antibiotic development .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis due to its reactive functional groups. Key applications include:

- Cross-Coupling Reactions: this compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form biaryl compounds that are important in pharmaceuticals .

- Functionalization of Aromatic Compounds: The presence of the iodo group allows for electrophilic substitutions, enabling the introduction of various functional groups into the aromatic ring. This property is particularly useful in the synthesis of complex organic molecules with specific pharmacological activities .

Case Study 1: Synthesis of Antibacterial Agents

A study investigated the synthesis of novel antibacterial agents using this compound as a key intermediate. The researchers modified the compound through nucleophilic substitution reactions to generate derivatives with enhanced activity against resistant bacterial strains. The results indicated that certain derivatives exhibited IC50 values significantly lower than existing antibiotics, highlighting their potential as therapeutic agents .

Case Study 2: Development of Cancer Therapeutics

In another research project, scientists synthesized a series of bromodomain inhibitors from this compound. These inhibitors were tested for their ability to disrupt protein-protein interactions critical for tumor growth. The most promising candidates showed potent activity in vitro and in vivo, suggesting their potential application in cancer treatment protocols .

Data Table: Comparison of Applications

Mechanism of Action

The mechanism of action of tert-butyl 2-iodo-3-methylbenzoate involves its reactivity as an electrophile due to the presence of the iodine atom. The iodine atom can participate in substitution reactions, where it is replaced by other nucleophiles. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 2-iodo-3-methylbenzoate with analogous compounds, focusing on substituent effects, reactivity, and stability. Key findings are synthesized from experimental studies on tert-butyl radicals, iodinated aromatics, and related esters.

Substituent Effects on Bond Dissociation Energies

Evidence from Feshbach resonance-mediated bond dissociation studies (Fig. 2 in ) highlights the role of heteroatoms and alkyl groups in determining dissociation energies. For example:

- Tert-butyl radicals dissociate at ~5.7 eV in cyclopentylamine (CPA), independent of the heteroatom (N vs. O) .

- Linear alkyl chains (e.g., ethyl or butyl) exhibit lower dissociation energies when linked to nitrogen (8.3 eV for ethyl) compared to oxygen (9.0 eV) .

For this compound, the iodine substituent likely lowers the C–I bond dissociation energy compared to non-halogenated analogs, facilitating nucleophilic substitution or cross-coupling reactions. The tert-butyl group’s steric bulk may stabilize the compound against radical-mediated degradation pathways observed in simpler tert-butyl systems .

Reactivity in Chemical Assays

In oxidative assays, tert-butyl hydroperoxide (a structurally related peroxide) demonstrated a 19.3-fold weaker response compared to H₂O₂ in the DCFH–HRP assay . This suggests that tert-butyl groups may reduce oxidative reactivity due to steric hindrance or electronic deactivation. By analogy, this compound’s reactivity in similar assays could be attenuated compared to less bulky esters (e.g., methyl or ethyl benzoates), though the iodine substituent may introduce unique redox properties.

Stability and Degradation Pathways

- Cyclopentylamine (CPA) showed N–C bond cleavage at 5.7 eV , lower than other amines or ethers, indicating heteroatom-dependent stability .

- Iodinated aromatics are generally more susceptible to photodegradation or nucleophilic attack than their chloro- or bromo-substituted counterparts due to weaker C–I bonds.

For this compound, these factors suggest a balance between the stabilizing tert-butyl group and the destabilizing iodine substituent. Comparative stability data are summarized below:

Key Research Findings and Implications

Steric vs. Electronic Effects : The tert-butyl group in this compound likely dominates its stability, while the iodine substituent governs its reactivity in substitution reactions.

Comparative Reactivity : Iodinated analogs are expected to react faster in cross-coupling reactions than bromo- or chloro-substituted benzoates but may exhibit lower photostability.

Assay Compatibility : Bulky tert-butyl groups may reduce responsiveness in oxidative assays, as seen in tert-butyl hydroperoxide .

Biological Activity

Tert-butyl 2-iodo-3-methylbenzoate is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article outlines the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The presence of the iodine atom in its structure imparts unique reactivity, particularly in substitution reactions, which can influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Bonding : The iodine atom can participate in halogen bonding, enhancing the compound's reactivity and binding affinity to various biological targets.

- Hydrolysis : The ester group undergoes hydrolysis, releasing the corresponding acid and alcohol, which may interact with biological targets and affect biochemical pathways.

- Potential Thyroid Disruption : Studies have indicated that compounds with similar structures may disrupt thyroid hormone synthesis by inhibiting thyroperoxidase (TPO), a key enzyme in thyroid hormone production .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Iodinated Intermediate : Starting from a suitable benzoic acid derivative, iodination is performed using iodine or iodinating agents.

- Esterification : The iodinated compound is then treated with tert-butanol in the presence of an acid catalyst to form the ester.

This synthetic route allows for the production of high-purity compounds suitable for biological testing.

Case Study 1: Thyroid Disruption Screening

A significant study utilized high-throughput screening methods to identify potential TPO inhibitors among various chemicals, including iodine-containing compounds. This research revealed that certain compounds could significantly inhibit TPO activity, leading to decreased thyroid hormone levels .

| Compound | TPO Inhibition IC50 (µM) | Remarks |

|---|---|---|

| This compound | TBD | Potential inhibitor |

| Control Compound A | 0.41 | High potency |

| Control Compound B | >64 | Low potency |

This table illustrates the comparative potency of various compounds against TPO.

Case Study 2: Radiolabeling Applications

This compound has been explored as a precursor for developing radiolabeled compounds used in imaging and diagnostic applications. The ability of iodine to provide radiolabeling capabilities allows for tracking and studying biological processes in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 2-iodo-3-methylbenzoate, and how do reaction conditions influence yield?

- Methodological Answer :

-

Direct iodination : Use electrophilic iodination (e.g., N-iodosuccinimide) on tert-butyl 3-methylbenzoate under mild acidic conditions. Monitor regioselectivity via TLC and HPLC to confirm iodination at the ortho position .

-

Protection strategy : Protect the benzoic acid as a tert-butyl ester prior to iodination to avoid side reactions with the carboxylic acid group. Use tert-butyl chloroformate in anhydrous DCM with a base like pyridine .

-

Yield optimization : Adjust stoichiometry (1.2 equivalents of iodinating agent) and temperature (0–25°C) to minimize decomposition. Purity via column chromatography (hexane/EtOAc) .

Table 1 : Comparison of iodination methods

Method Yield (%) Purity (HPLC) Key Challenges N-Iodosuccinimide 65–75 >95% Competing para substitution I₂/Cu(OAc)₂ 50–60 85–90% Requires high temperature

Q. How can the stability of this compound be evaluated under varying storage conditions?

- Methodological Answer :

- Thermal stability : Conduct TGA/DSC to assess decomposition temperatures. Store below -20°C in amber vials to prevent light-induced C-I bond cleavage .

- Hydrolytic stability : Monitor degradation in aqueous buffers (pH 4–9) via NMR. The tert-butyl ester is stable in neutral conditions but hydrolyzes rapidly under strong acids/bases .

- Long-term storage : Use argon-purged containers to avoid oxidation. Confirm stability via periodic GC-MS analysis .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use explosion-proof equipment due to potential peroxide formation in ether solvents .

- Ventilation : Perform reactions in fume hoods with HEPA filters to capture volatile iodinated byproducts .

- Spill management : Neutralize with activated charcoal and dispose as halogenated waste. Avoid metal contact (risk of catalytic decomposition) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in observed vs. predicted regioselectivity during iodination?

- Methodological Answer :

- DFT workflow : Optimize geometries of iodinated intermediates at the B3LYP/6-311+G(d,p) level. Calculate activation energies for ortho vs. para substitution pathways .

- Solvent effects : Include explicit solvent molecules (e.g., DCM) in calculations to account for solvation-driven conformational changes .

- Validation : Compare computed NMR chemical shifts with experimental data to confirm the dominant pathway .

Q. What strategies enable selective cross-coupling of this compound in Suzuki-Miyaura reactions?

- Methodological Answer :

- Catalyst selection : Use Pd(PPh₃)₄ with arylboronic acids in THF/water (3:1). The tert-butyl group sterically hinders coupling at the ortho position, favoring meta-functionalization .

- Additives : Include Cs₂CO₃ to enhance transmetalation efficiency. Monitor reaction progress via in situ IR spectroscopy .

- Post-reaction analysis : Isolate products via acid-base extraction (0.1 M HCl) to remove unreacted boronic acids .

Q. How can isotopic labeling resolve discrepancies in kinetic studies of this compound’s hydrolysis?

- Methodological Answer :

- Labeling : Synthesize deuterated analogs (e.g., CD₃-group) to track hydrolysis intermediates via LC-MS/MS .

- Kinetic isotope effect (KIE) : Compare k_H/k_D values to distinguish between acid-catalyzed (significant KIE) and base-catalyzed (minor KIE) mechanisms .

- Data interpretation : Use Eyring plots to correlate activation parameters with solvent polarity .

Contradiction Analysis & Troubleshooting

Q. Why do NMR spectra of this compound show unexpected splitting patterns?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.